molecular formula C21H19ClN2O3 B244931 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

货号 B244931
分子量: 382.8 g/mol
InChI 键: ZTNDCORNAHDNMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.

作用机制

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. By blocking this pathway, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide induces apoptosis (cell death) in B cells, leading to the suppression of tumor growth.
Biochemical and physiological effects:
5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the lymphoid organs where B cells reside. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

One of the main advantages of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also shown promising results in preclinical models of B cell malignancies, making it a potentially valuable tool for studying the biology of these diseases. However, like any drug, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has limitations in terms of its applicability to different experimental systems and disease models.

未来方向

There are several areas of future research that could further elucidate the potential of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is currently being evaluated in phase 1 and 2 clinical trials for CLL, MCL, and DLBCL. The results of these trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans.
2. Combination therapies: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has shown synergistic effects when combined with other therapies, such as venetoclax and rituximab. Further studies are needed to identify the optimal combination regimens for different types of B cell malignancies.
3. Resistance mechanisms: Like other targeted therapies, resistance to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide can develop over time. Understanding the mechanisms of resistance and developing strategies to overcome them will be critical for maximizing the clinical benefit of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide.
4. Biomarkers: Biomarkers that predict response to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide could help identify patients who are most likely to benefit from the drug. Several potential biomarkers, including BTK mutations and gene expression signatures, are currently being investigated.
5. Other indications: In addition to B cell malignancies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide may have potential in other diseases where BTK plays a role, such as autoimmune disorders and graft-versus-host disease.
In conclusion, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Ongoing clinical trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans, and further research is needed to fully understand its potential as a therapeutic agent for B cell malignancies and other diseases.

合成方法

The synthesis of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 3-chloroaniline with 4-morpholinephenylboronic acid in the presence of a palladium catalyst to form an intermediate. The intermediate is then reacted with furan-2-carboxylic acid to yield 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide. The overall yield of the synthesis is around 30%.

科学研究应用

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

属性

分子式

C21H19ClN2O3

分子量

382.8 g/mol

IUPAC 名称

5-(3-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c22-16-5-3-4-15(14-16)19-8-9-20(27-19)21(25)23-17-6-1-2-7-18(17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)

InChI 键

ZTNDCORNAHDNMD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

规范 SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。